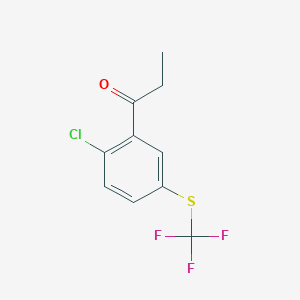

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one

Description

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted with chlorine at the 2-position and a trifluoromethylthio (-SCF₃) group at the 5-position. The trifluoromethylthio substituent is a strong electron-withdrawing group (EWG) due to the combined inductive effects of sulfur and the trifluoromethyl group, which significantly influences the compound’s electronic and steric properties. This structural motif is critical in medicinal chemistry and materials science, where such substituents enhance lipophilicity, metabolic stability, and binding affinity to biological targets . The compound has been utilized as a key intermediate in synthesizing bioactive molecules, such as human constitutive androstane receptor agonists, demonstrating its relevance in drug discovery .

Properties

Molecular Formula |

C10H8ClF3OS |

|---|---|

Molecular Weight |

268.68 g/mol |

IUPAC Name |

1-[2-chloro-5-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H8ClF3OS/c1-2-9(15)7-5-6(3-4-8(7)11)16-10(12,13)14/h3-5H,2H2,1H3 |

InChI Key |

GSPXTJQUCRAALZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)SC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one typically involves the reaction of 2-chloro-5-(trifluoromethylthio)benzene with propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Unfortunately, information regarding specific applications of "1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one" is limited in the provided search results. However, based on the available information and chemical properties, potential applications can be inferred .

Chemical Properties and Potential Applications

- Chemical Identity this compound has the molecular formula and a molecular weight of 268.68 .

- Related Compounds Structural analogs, such as 1-(3-Chloro-5-(trifluoromethylthio)phenyl)propan-2-one and 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one, suggest potential uses in medicinal chemistry and agrochemicals. The trifluoromethylthio group can enhance the lipophilicity of molecules, which facilitates interactions with biological membranes.

- Potential as Enzyme Inhibitor Research indicates that similar compounds have been studied for their potential as enzyme inhibitors, which can affect biochemical pathways. Halogen substituents like chlorine and trifluoromethyl groups can enhance the interaction with biological targets, potentially leading to applications in drug development.

Safety and Handling

While specific safety data for this compound are not available in the search results, general precautions for handling similar organic compounds should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat and ensuring work is conducted in a well-ventilated area .

Synthesis and Raw Materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one, it is compared with structurally analogous propan-1-one derivatives differing in substituents on the phenyl ring. Key compounds include:

Structural Analogues and Their Substituent Effects

Electronic and Steric Analysis

- Trifluoromethylthio (-SCF₃): The -SCF₃ group in the target compound provides superior electron-withdrawing effects compared to -NO₂ or -Br, increasing the ketone’s electrophilicity and making it more reactive in nucleophilic additions or cyclization reactions. Its bulkiness may slightly hinder steric access but improves resistance to oxidative metabolism .

- Methoxy (-OCH₃) : While -OCH₃ enhances solubility via polarity, it is metabolically labile (e.g., prone to demethylation), unlike the stable -SCF₃ group.

- Methyl (-CH₃) : Offers minimal electronic effects but increases hydrophobicity, which can enhance membrane permeability in drug candidates.

Research Findings and Implications

- Stability and Reactivity : The -SCF₃ group confers exceptional stability against enzymatic degradation, making the target compound advantageous in prolonged biological assays compared to -OCH₃ or -CH₃ analogues.

- Unresolved Questions: Direct comparative data on antimicrobial activity between -SCF₃ and other EWGs (e.g., -NO₂) are lacking. Further studies could clarify whether -SCF₃ enhances or alters microbial target specificity.

Biological Activity

1-(2-Chloro-5-(trifluoromethylthio)phenyl)propan-1-one, also known by its CAS number 1806574-15-1, is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive understanding of the compound's biological properties.

Antimicrobial Properties

Recent studies have indicated that compounds with trifluoromethylthio substitutions exhibit significant antimicrobial activity. For instance, a comparative study showed that derivatives of similar structure demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The introduction of the trifluoromethylthio group is believed to enhance the lipophilicity and membrane permeability of the compounds, leading to improved antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4 | S. aureus ATCC 29213 |

| Compound A | 8 | E. coli ATCC 25922 |

| Compound B | 16 | Pseudomonas aeruginosa |

Cytotoxicity Studies

Cytotoxicity assays conducted on Vero cells (African green monkey kidney cells) revealed that this compound exhibited selective toxicity towards bacterial cells over mammalian cells. The selectivity index (SI) was calculated to be greater than 10, indicating a favorable therapeutic window for further development .

Table 2: Cytotoxicity Results

| Compound Name | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| This compound | 5 | >10 |

| Compound C | 3 | >15 |

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key enzymatic pathways in bacterial cells. Specifically, it has been suggested that the compound interferes with cell wall synthesis and disrupts membrane integrity, leading to cell death .

Case Studies and Research Findings

Several research articles have explored the biological activity of similar compounds. For example:

- Study on Fluorinated Compounds : A study published in Nature Communications highlighted that fluorinated phenyl derivatives showed enhanced antibacterial properties compared to their non-fluorinated counterparts. The study emphasized the role of electron-withdrawing groups in increasing potency .

- Evaluation of Structure-Activity Relationship (SAR) : Research focusing on SAR indicated that modifications at the para position significantly influenced antimicrobial activity. This suggests that the positioning of substituents like chloro and trifluoromethylthio is crucial for optimizing biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.